Benzyl 3-fluoro-5-hydroxybenzoate
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Overview
Description
Benzyl 3-fluoro-5-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to a benzoate moiety, which is further substituted with a fluorine atom at the 3-position and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-fluoro-5-hydroxybenzoate can be achieved through several synthetic routes. One common method involves the esterification of 3-fluoro-5-hydroxybenzoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-fluoro-5-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 3-fluoro-5-hydroxybenzoic acid or 3-fluoro-5-hydroxybenzaldehyde.
Reduction: Formation of benzyl 3-fluoro-5-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-fluoro-5-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 3-fluoro-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
3-fluoro-5-hydroxybenzoic acid: Lacks the benzyl group, which may affect its solubility and reactivity.
Benzyl 3-fluoro-4-hydroxybenzoate: Similar structure but with the hydroxyl group at a different position, leading to different chemical and biological properties.
Benzyl 3-chloro-5-hydroxybenzoate: Substitution of fluorine with chlorine, which can alter the compound’s reactivity and interactions.
Uniqueness: Benzyl 3-fluoro-5-hydroxybenzoate is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
benzyl 3-fluoro-5-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-6-11(7-13(16)8-12)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTPHZCARLVRKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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